Receptor Binding Profile: V1b Affinity and Selectivity vs. V1a, V2, and Oxytocin Receptors
Nelivaptan demonstrates high-affinity binding to the V1b receptor with Ki values of 1.3 nM for recombinant rat V1b and 3.7 nM for native rat V1b receptors. Critically, it displays a selectivity window of >70-fold for V1b over V1a, V2, and oxytocin receptors, a key differentiating factor from non-selective or dual antagonists . In contrast, the V2-selective antagonist tolvaptan exhibits a Ki of 0.43 nM for the human V2 receptor but has negligible affinity for V1b . The dual V1a/V2 antagonist conivaptan has Ki values of 0.48 nM for V1a and 3.04 nM for V2, with no reported V1b activity . This data underscores Nelivaptan's unique and selective V1b antagonism.
| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity |
|---|---|
| Target Compound Data | Ki = 1.3 nM (recombinant rat V1b); 3.7 nM (native rat V1b); >70-fold selectivity for V1b over V1a, V2, and oxytocin receptors |
| Comparator Or Baseline | Tolvaptan: Ki = 0.43 nM (human V2); Conivaptan: Ki = 0.48 nM (V1a) and 3.04 nM (V2) |
| Quantified Difference | Nelivaptan is highly selective for V1b (over 70-fold) compared to tolvaptan and conivaptan which primarily target V2 and V1a/V2 respectively. |
| Conditions | Radioligand binding assays using [3H]AVP in CHO cells expressing human or rat receptors. |
Why This Matters
Selectivity for the V1b receptor is essential for studies of the HPA axis and stress-related behaviors without confounding peripheral vasopressin effects.
